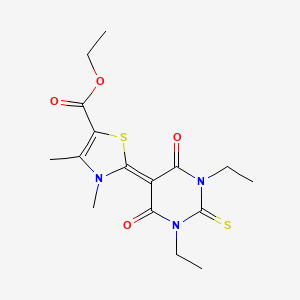
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride typically involves multi-step organic reactionsThe final product is then converted to its hydrochloride salt form for stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which can have different biological activities .
Scientific Research Applications
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinolinone: Another heterocyclic compound with similar biological activities.
2,3-Dihydro-4(1H)-quinolinone: Shares structural similarities and is used in similar applications.
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-phenyl-, hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinazolinones and quinolinones .
Properties
CAS No. |
20887-26-7 |
|---|---|
Molecular Formula |
C18H20ClN3O2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-[2-(dimethylamino)acetyl]-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-19(2)12-17(22)21-13-20(14-8-4-3-5-9-14)18(23)15-10-6-7-11-16(15)21;/h3-11H,12-13H2,1-2H3;1H |
InChI Key |
IYQSBJKINNXZIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


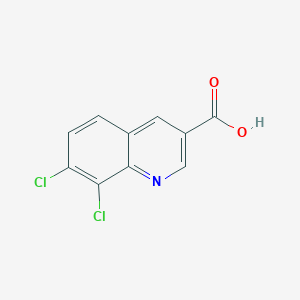
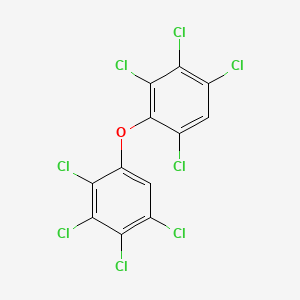
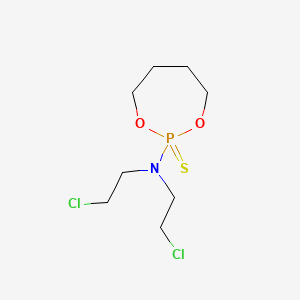
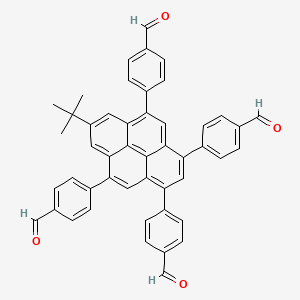

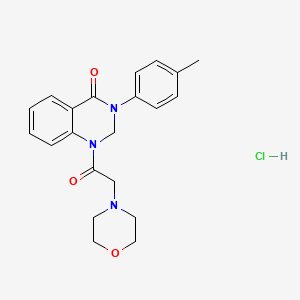
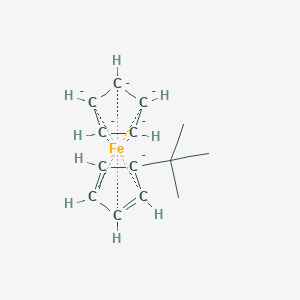
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
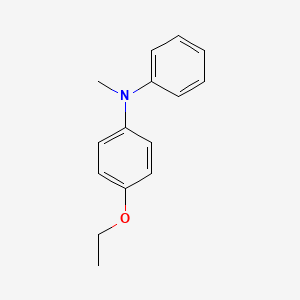
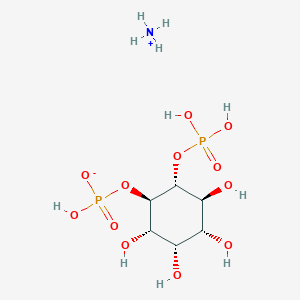
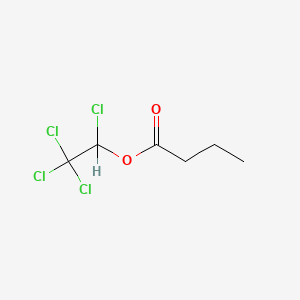
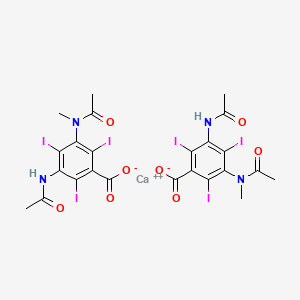
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
